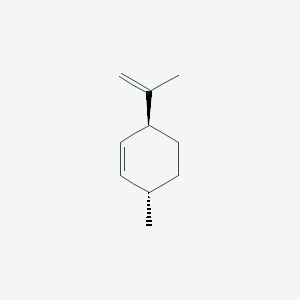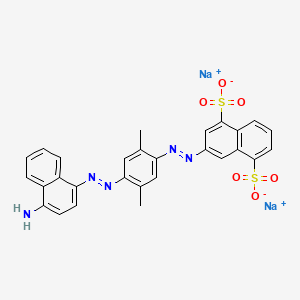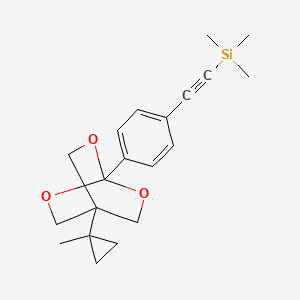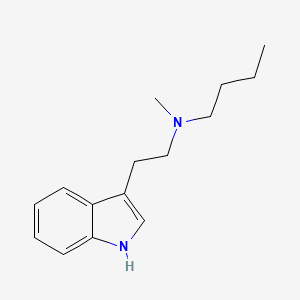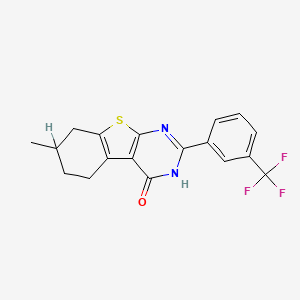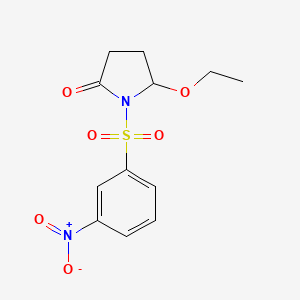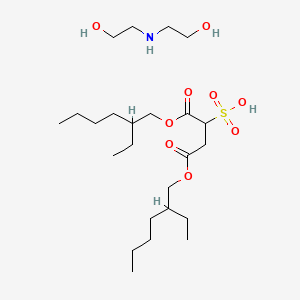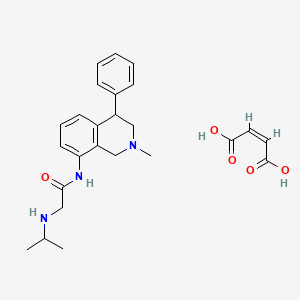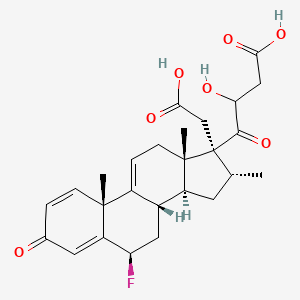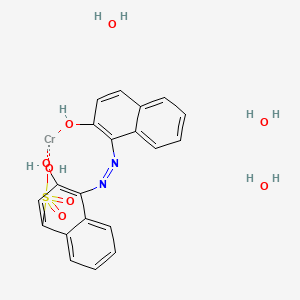
Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium typically involves the reaction of chromium salts with azo compounds. The process generally includes the following steps:
Diazotization: The starting material, usually an aromatic amine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.
Complexation: The azo compound is then reacted with a chromium salt in the presence of water to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial reactors to handle large volumes of reactants.
Efficient Coupling: Ensuring complete reaction of the diazonium salt with the naphthol derivative.
Chromium Complexation: Using controlled conditions to form the chromium complex efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Wirkmechanismus
The mechanism of action of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, while the chromium center can coordinate with different ligands, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]cobalt
- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]nickel
Uniqueness
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is unique due to its specific coordination with chromium, which imparts distinct chemical and physical properties compared to its cobalt and nickel analogs. The chromium complex is known for its superior stability and intense coloration, making it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
83803-63-8 |
|---|---|
Molekularformel |
C20H20CrN2O8S |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C20H14N2O5S.Cr.3H2O/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;;/h1-11,23-24H,(H,25,26,27);;3*1H2 |
InChI-Schlüssel |
IFGSKNZGNSTXIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.O.O.O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




